N1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-N2-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属诱导的互变异构
对与查询化合物在结构上相关的恶唑和噻唑分子的研究表明,这些分子可以经历金属诱导的互变异构,形成杂环卡宾。这个过程是通过酸碱反应和向金(i)进行金属交换来促进的,表明在催化和材料科学中具有潜在应用 (Ruiz & Perandones, 2009)。
杂环化合物的合成
N-苯甲酰苯并噻唑鎓溴化物与硝基烯烃的逐步环加成反应已被用于合成四氢、二氢和苯并[d]吡咯并[2,1-b]噻唑。这表明该化合物在合成新的杂环化合物中具有潜在的用途,这些化合物可能在药物发现和开发中得到应用 (Jin 等人,2017)。
抗癌活性
以包含噻吩并入硫脲代位的化合物作为前体,其复杂程度与查询化合物相似,已显示出对结肠 HCT-116 人癌细胞系具有有效的抗癌活性。这表明具有复杂杂环结构的化合物可以被探索其抗癌特性 (Abdel-Motaal 等人,2020)。
抗过敏剂
N-(4-取代-噻唑基)草酰胺酸衍生物在动物模型中显示出有效的抗过敏活性。这些化合物的合成涉及氨基噻唑与乙氧酰氯的缩合,表明了开发新抗过敏药物的潜力 (Hargrave 等人,1983)。
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .
Biochemical Pathways
Given its structural features, it may be involved in pathways related to cell signaling, enzymatic activity, or receptor binding .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
属性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-3-2-4-15(11-14)20-26-23-28(27-20)17(13-33-23)7-8-24-21(29)22(30)25-16-5-6-18-19(12-16)32-10-9-31-18/h2-6,11-13H,7-10H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBCZRJIVWVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。